MFCD18315802

Descripción

MFCD18315802 is a synthetic organic compound with a molecular formula tentatively identified as C₈H₇ClN₂O₂ based on structural analogs described in recent literature . Its synthesis likely involves palladium-catalyzed cross-coupling or nucleophilic substitution reactions, as inferred from methodologies for analogous compounds .

Propiedades

IUPAC Name |

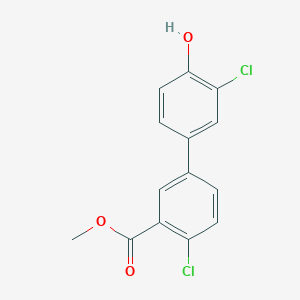

methyl 2-chloro-5-(3-chloro-4-hydroxyphenyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O3/c1-19-14(18)10-6-8(2-4-11(10)15)9-3-5-13(17)12(16)7-9/h2-7,17H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTHDREYWMZTMBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C2=CC(=C(C=C2)O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50686176 | |

| Record name | Methyl 3',4-dichloro-4'-hydroxy[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50686176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261922-18-2 | |

| Record name | Methyl 3',4-dichloro-4'-hydroxy[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50686176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for “MFCD18315802” would typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specialized reactors, catalysts, and purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

“MFCD18315802” can undergo various types of chemical reactions, including:

Oxidation: The compound may react with oxidizing agents to form oxidized products.

Reduction: It can be reduced using reducing agents to yield reduced forms.

Substitution: The compound may participate in substitution reactions where one functional group is replaced by another.

Addition: It can undergo addition reactions where new atoms or groups are added to the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution and addition reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Aplicaciones Científicas De Investigación

“MFCD18315802” has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent or intermediate in organic synthesis.

Biology: The compound may be used in biochemical assays and studies involving enzyme interactions.

Medicine: It could have potential therapeutic applications, although specific details are not available.

Industry: The compound may be used in the production of various chemical products and materials.

Mecanismo De Acción

The mechanism of action of “MFCD18315802” involves its interaction with specific molecular targets and pathways. Detailed information on its exact mechanism is not available, but it likely involves binding to specific receptors or enzymes, leading to a cascade of biochemical events.

Comparación Con Compuestos Similares

The following comparison focuses on structurally and functionally related compounds, emphasizing molecular properties, synthesis, and applications.

Structural Analogs

Key Observations :

- Chlorinated vs. Brominated Analogs : Chlorinated derivatives (e.g., MFCD18315802 and CAS 918538-05-3) exhibit lower molecular weights but comparable solubility profiles to brominated analogs (e.g., CAS 1761-61-1). Brominated compounds, however, show higher reactivity in Suzuki-Miyaura couplings due to weaker C-Br bonds .

- Fluorinated Derivatives : CAS 1533-03-5, with a trifluoromethyl group, demonstrates enhanced metabolic stability compared to chlorinated analogs, making it preferable in agrochemical design .

Pharmacological Potential

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.